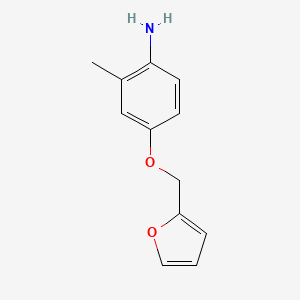![molecular formula C14H22N2O B1328384 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 925920-77-0](/img/structure/B1328384.png)
2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine is a piperidine analogue, which is a class of compounds known for their interactions with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter, and serotonin transporter (SERT). These transporters are significant in the regulation of neurotransmitters, which are critical for brain function. Piperidine analogues are often studied for their potential therapeutic applications in neurological disorders, including drug abuse, depression, and attention deficit hyperactivity disorder (ADHD) .
Synthesis Analysis
Aplicaciones Científicas De Investigación
Analytical Profiling in Forensic Toxicology
Research has characterized compounds structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine using various analytical techniques. This includes the use of gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography for qualitative and quantitative analysis in biological matrices, highlighting its relevance in forensic toxicology (De Paoli et al., 2013).
Dopamine Receptor Affinity
Another study discovered substituted 4-aminopiperidine compounds, similar in structure to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine, demonstrating high affinity and selectivity for the human dopamine D4 receptor. This indicates potential application in neurological research, particularly in exploring dopaminergic pathways (Schlachter et al., 1997).
Brain-Specific Delivery of Radiopharmaceuticals
Research into the brain-specific delivery of radiopharmaceuticals has involved compounds like 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine. Studies have shown that certain dihydropyridine-coupled phenylamines can effectively cross the blood-brain barrier, suggesting their use in cerebral blood perfusion measurement (Tedjamulia et al., 1985).
Potential in Drug Design for Neurological Disorders
A study on dopamine transporter-specific ligands indicates that compounds structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine exhibit high potency and selectivity for the dopamine transporter. This implies their potential in developing pharmacotherapy for neurological disorders like cocaine dependence (Dutta et al., 1998).
Beta-3 Adrenergic Receptor Agonism
Novel (4-piperidin-1-yl)-phenyl sulfonamides, with structural similarities to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine, have shown potent full agonism at the human beta(3)-adrenergic receptor. This reveals potential applications in metabolic regulation and obesity treatment (Hu et al., 2001).
Selective Estrogen Receptor Modulator Development
Research into Selective Estrogen Receptor Modulators (SERMs) has involved the use of compounds including 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, which are structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine. This demonstrates potential applications in cancer therapy, specifically in targeting estrogen receptors (Yadav et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-(2-piperidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAXHNYDRAPDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)






![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)
